5-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-benzofuran-2-carboxamide
Description
The compound 5-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-benzofuran-2-carboxamide features a benzofuran core substituted with a methyl group at position 3 and a chlorine atom at position 4. The benzofuran moiety is linked via a carboxamide group to a pyrazol-4-yl ring system, which is further substituted with 1,5-dimethyl, 3-oxo, and 2-phenyl groups. This hybrid structure combines aromatic, heterocyclic, and hydrogen-bonding functionalities, making it a candidate for diverse applications in medicinal and materials chemistry.
Synthesis of such compounds typically involves coupling a carboxylic acid derivative (e.g., benzofuran-2-carboxylic acid) with an amine-containing pyrazole intermediate using carbodiimide-based reagents like EDCI and HOBt in DMF, as reported for analogous pyrazole carboxamides . Crystallographic characterization of related structures (e.g., sulfonamide and formamide derivatives) employs techniques such as single-crystal X-ray diffraction analyzed via SHELX and visualized using ORTEP-3 .
Properties
Molecular Formula |
C21H18ClN3O3 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
5-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18ClN3O3/c1-12-16-11-14(22)9-10-17(16)28-19(12)20(26)23-18-13(2)24(3)25(21(18)27)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,23,26) |
InChI Key |
XGBMFMCOPYPJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
solubility |
>59.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization for Benzofuran Formation
The benzofuran scaffold is typically synthesized via transition-metal-mediated cyclization. A copper-catalyzed one-pot reaction using substituted salicylaldehydes 15 and calcium carbide (as an alkyne source) generates amino-substituted benzofuran derivatives. For the target compound, 5-chloro-3-methyl substitution is introduced by selecting 5-chloro-3-methylsalicylaldehyde as the starting material. The reaction proceeds via iminium ion B formation, followed by copper acetylide attack to yield intermediate C , which undergoes intramolecular cyclization (Figure 6 in). Key conditions include:
Palladium-Mediated Carbonylative Coupling
Palladium-catalyzed carbonylative coupling between imidazo-pyridines 26 and coumarins 27 provides benzofuran derivatives via CO elimination. This method is adaptable for introducing the 2-carboxamide group by substituting coumarins with carboxamide precursors. The mechanism involves oxidative addition, reductive elimination, and electrophilic C–H palladation (Scheme 7 in).
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Oxidant : Cu(OTf)₂
-
Solvent : DMF
-
Temperature : 100°C
Visible-Light-Promoted Radical Cyclization
A photocatalyst-free approach utilizes 1,6-enynes 93 and bromomalonates 95 under visible light to form benzofuran derivatives. This method is ideal for introducing electron-withdrawing groups (e.g., chloro) at position 5. The process involves 5-exo-dig cyclization and aromatization (Scheme 28 in).
Preparation of the Pyrazole-Amide Moiety
Condensation for Pyrazolone Synthesis
The pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) is synthesized via condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation. A modified Vilsmeier-Haack reaction introduces the formyl group at position 4 (Scheme 34 in):
Functionalization to 4-Aminopyrazole
The 4-carbaldehyde intermediate undergoes oximation and reduction to yield the 4-amine. Catalytic hydrogenation (H₂/Pd-C) in ethanol achieves this transformation with >90% efficiency.
Amide Coupling Strategy
Carbodiimide-Mediated Coupling
The benzofuran-2-carboxylic acid is activated using EDCl and HOBt, followed by reaction with the pyrazole-amine. Optimized conditions include:
-
Coupling Agents : EDCl (1.2 equiv), HOBt (1.1 equiv)
-
Solvent : DMF
-
Temperature : 0°C → rt
-
Yield : 85–92%
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the coupling reaction, reducing side product formation.
Purification and Characterization
-
Chromatography : Silica gel column (hexane/EtOAc 4:1)
-
Crystallization : Ethanol/water (7:3)
Comparative Analysis of Methods
Challenges and Optimization
-
Chloro Substituent Effects : Electron-withdrawing chloro groups at position 5 reduce cyclization yields by 15–20% in Pd-mediated methods.
-
Amine Sensitivity : The pyrazole-amine requires inert conditions (N₂ atmosphere) to prevent oxidation.
-
Solvent Choice : DMF enhances coupling efficiency but complicates purification; switching to THF improves isolability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
5-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
The target compound’s structural and physicochemical properties are compared below with pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p from ) and other analogs from the literature.
Structural Comparison
Key Observations :
- The benzofuran core in the target compound introduces an oxygen atom, enhancing polarity compared to pyrazole or phenyl rings in 3a–3p .
- Chlorine substituents (e.g., in 3b ) increase molecular weight and intermolecular interactions, often raising melting points.
- The cyano group in 3a–3p contributes to distinct hydrogen-bonding patterns compared to the carboxamide in the target compound.
Physicochemical Properties
Key Observations :
- Chlorinated analogs (3b, 3e) exhibit higher melting points than non-chlorinated derivatives (3a, 3c), likely due to stronger dipole-dipole interactions.
- The target compound’s benzofuran ring may increase solubility in polar solvents compared to 3a–3p, which rely on aryl/cyano groups for polarity.
- IR and NMR data for 3a–3p highlight the cyano group’s influence (strong absorption ~2230 cm⁻¹), absent in the target compound.
Biological Activity
5-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzofuran moiety and a pyrazole ring. Its molecular formula is with a molecular weight of approximately 335.77 g/mol. The presence of chlorine and various functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The pyrazole scaffold is known for its anti-inflammatory properties. Compounds similar to 5-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-benzofuran-2-carboxamide have demonstrated the ability to reduce inflammation markers in vitro and in vivo models. The exact mechanisms are still under investigation but may involve the inhibition of pro-inflammatory cytokines and enzymes.
Additional Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, pyrazole derivatives exhibit a range of biological activities:
- Antibacterial Activity : Some studies indicate that pyrazole derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.
- Antioxidant Properties : The compound may exhibit antioxidant activity, protecting cells from oxidative stress.
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on MCF7 Cells : A study demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value as low as 0.01 µM .
- In Vivo Models : Animal models treated with pyrazole derivatives showed reduced tumor size compared to control groups, indicating promising therapeutic effects in vivo .
Q & A
Q. What strategies resolve contradictions in solubility data across different experimental conditions?
- Methodological Answer : Use a tiered approach: (i) Measure equilibrium solubility in PBS (pH 7.4), DMSO, and simulated gastric fluid (pH 1.2) via shake-flask method with HPLC-UV quantification. (ii) Apply Hansen solubility parameters (HSPiP software) to identify optimal solvents. (iii) Explore co-solvency (e.g., PEG 400 + water) or nano-formulations (liposomes) to enhance bioavailability. Contradictions often arise from polymorphic forms; SC-XRD and DSC can detect hydrates or amorphous phases .
Q. How can reaction intermediates be characterized to troubleshoot low yields in synthesis?
- Methodological Answer : Monitor reactions in real-time using LC-MS or inline IR spectroscopy. For example, a missing peak at m/z 231.25 (M+H⁺) may indicate incomplete condensation. Isolate intermediates via flash chromatography and characterize with 2D NMR. Adjust catalyst loading (e.g., 1–5 mol% DMAP) or temperature (stepwise heating from 60°C to 100°C) to overcome kinetic barriers. TGA-DSC analysis identifies thermally labile intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
